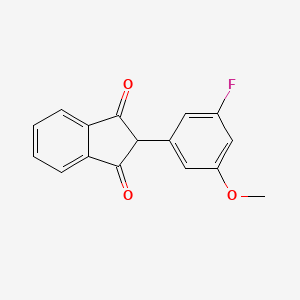

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.

Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding α,β-unsaturated carboxylic acid.

Cyclization: The carboxylic acid is then cyclized using a dehydrating agent like acetic anhydride to form the indene-1,3-dione core structure.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the dione groups to diols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol

- (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure combined with the fluoro and methoxy substituents on the phenyl ring

Biological Activity

2-(3-Fluoro-5-methoxyphenyl)-1H-indene-1,3(2H)-dione, with the CAS number 1435930-32-7, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the indene-1,3-dione family, which is known for various pharmacological properties. This article aims to present a detailed overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C16H11FO3

- Molecular Weight : 270.26 g/mol

- Boiling Point : Approximately 421.3°C (predicted)

- Density : 1.325 g/cm³ at 20°C

Biological Activity Overview

The biological activity of this compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that derivatives of indene-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can act as dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Indene derivatives have also been noted for their anti-inflammatory properties. The presence of specific substituents can enhance these effects, making compounds like this compound promising candidates for further investigation.

Research Findings :

A comparative study highlighted that certain analogs exhibited reduced levels of pro-inflammatory cytokines in vitro. The compound's structure allows it to interact with inflammatory pathways effectively, suggesting potential use in treating conditions like rheumatoid arthritis .

The biological activity of this compound is thought to involve several mechanisms:

- Topoisomerase Inhibition : Disruption of DNA replication processes.

- Cytokine Modulation : Alteration in the expression levels of inflammatory markers.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Properties

Molecular Formula |

C16H11FO3 |

|---|---|

Molecular Weight |

270.25 g/mol |

IUPAC Name |

2-(3-fluoro-5-methoxyphenyl)indene-1,3-dione |

InChI |

InChI=1S/C16H11FO3/c1-20-11-7-9(6-10(17)8-11)14-15(18)12-4-2-3-5-13(12)16(14)19/h2-8,14H,1H3 |

InChI Key |

IBIVEOCYSUEVIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.